molecular formula C5H10O2 B103548 (Tetrahydrofuran-3-yl)methanol CAS No. 15833-61-1

(Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548
CAS No.: 15833-61-1
M. Wt: 102.13 g/mol
InChI Key: PCPUMGYALMOCHF-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)methanol (CAS RN: 15833-61-1) is a heterocyclic alcohol featuring a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 3-position. This compound is widely utilized in organic synthesis, particularly as a chiral building block for pharmaceuticals and agrochemicals . Its stereochemical versatility and polar functional groups make it valuable for constructing complex molecules, such as kinase inhibitors (e.g., quinazoline derivatives) and G-protein coupled receptor modulators (e.g., YH18968) .

Synthesis: Common synthetic routes include:

  • Redox-Relay Heck Reaction: Used to prepare derivatives like (2-(Tetrahydrofuran-3-yl)phenyl)methanol, involving Pd(OAc)₂ catalysis and hydride reduction .
  • Chiral Chromatography: Enantiomeric separation of racemic mixtures using columns like Chiralpak AD-H with methanol/CO₂ mobile phases .
  • Hydrazine-Mediated Cyclization: Reactions with hydrazine hydrate to generate intermediates for pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: (Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis
(Tetrahydrofuran-3-yl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of third-generation nicotinic insecticides such as MTI-446 and antiviral drugs like Penciclovir. The chirality of tetrahydrofuran units at the 3-position enhances the biological activity of these compounds, making the specific enantiomers more effective than others .

1.2 PDE9 Inhibitors
This compound is also utilized in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine, which is a precursor for phosphodiesterase 9 (PDE9) inhibitors. PDE9 inhibitors have potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases .

Chemical Synthesis Applications

2.1 Solvent Properties
this compound can act as a solvent in various chemical reactions due to its polar aprotic nature. It has been studied for its effectiveness in salting-out phase separation systems when mixed with ionic liquids and salts, demonstrating its utility in extraction and separation processes .

2.2 Chiral Resolution
The compound plays a role in chiral resolution processes where specific enantiomers are isolated for use in pharmaceuticals. The synthesis methods often involve simple operational steps and high yield rates, making it economically viable for large-scale production .

Case Studies

Study Application Findings
Study on MTI-446Insecticide DevelopmentDemonstrated that (+)-MTI-446 exhibits significantly higher insecticidal activity compared to its counterpart .
PDE9 Inhibitor ResearchNeurodegenerative TreatmentHighlighted the effectiveness of (S)-(tetrahydrofuran-3-yl)hydrazine as an intermediate for developing PDE9 inhibitors .
Salting-out Phase SeparationChemical ExtractionInvestigated the phase separation behavior of water–THF systems with ionic liquids, showing improved extraction efficiency .

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural analogs and their similarity scores (based on CAS databases):

Compound Name CAS RN Similarity Score Key Features
(Tetrahydrofuran-3-yl)methanol 15833-61-1 1.00 3-hydroxymethyl-THF; chiral center at C3
(Tetrahydrofuran-2-yl)methanol 2081-44-9 0.85 2-hydroxymethyl-THF; different substitution position
(3S,5S)-5-(Hydroxymethyl)THF-3-ol 72886-97-6 0.81 Diol structure; additional hydroxyl group at C5
(Tetrahydropyran-3-yl)methanol 14774-36-8 0.84 6-membered ring (tetrahydropyran); increased ring size
(S)-(Tetrahydrofuran-3-yl)methanol 124391-75-9 1.00 Enantiomer of parent compound; [α]D²⁰ = +51.3° (methanol)
cis-(Tetrahydrofuran-2,5-diyl)dimethanol 2144-40-3 0.80 Two hydroxymethyl groups; higher polarity and hydrogen-bonding capacity

Physicochemical and Functional Differences

Ring Size and Substitution Position

  • Tetrahydrofuran vs. Tetrahydropyran : The 6-membered tetrahydropyran analog exhibits reduced ring strain and altered solubility compared to 5-membered THF derivatives. This affects their utility in drug design; THF derivatives are often preferred for mimicking ribose moieties in nucleosides .
  • Positional Isomerism: (Tetrahydrofuran-2-yl)methanol (C2 substitution) shows distinct reactivity in nucleophilic substitutions due to steric and electronic differences compared to the C3-substituted parent compound .

Chirality

  • The (S)-enantiomer of this compound is critical in asymmetric synthesis. For example, it is used in the preparation of YH18968, a triazolone derivative targeting G-protein coupled receptors, where stereochemistry dictates binding affinity .

Functional Group Complexity

  • Compounds like (3S,5S)-5-(Hydroxymethyl)THF-3-ol and cis-diols exhibit enhanced hydrophilicity, making them suitable for aqueous-phase reactions or as polyol precursors .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (Tetrahydrofuran-3-yl)methanol relevant to experimental design?

this compound (CAS: 15833-61-1) is a liquid with a molecular formula of C₅H₁₀O₂ (MW: 102.13). Key properties include:

PropertyValueSource
Boiling Point77 °C at 4 mmHg
Density1.07 g/cm³
Refractive Index1.46
Purity (GC)>98.0%
StabilityStore at ≤15°C in dry conditions

These properties are critical for solvent selection, reaction optimization, and purification workflows. For example, its low boiling point under reduced pressure makes it suitable for rotary evaporation during product isolation.

Q. What synthetic routes are commonly employed to prepare this compound?

Two primary methods are documented:

Grignard Reaction : Dihydrocoumarin reacts with methylmagnesium chloride in THF at 0–20°C, followed by acid quenching to yield the product .

Microwave-Assisted Cross-Coupling : Tsunoda reagent-mediated Mitsunobu reactions using (cyanomethylene)tributylphosphorane under nitrogen at 150°C for 30 minutes .

Key Considerations :

  • THF is often used as a solvent due to its compatibility with organometallic reagents .
  • Reaction monitoring via TLC or GC-MS is recommended to optimize yields (>90% reported in controlled conditions) .

Q. How is this compound characterized analytically?

Standard characterization methods include:

  • NMR : Confirmatory ¹H/¹³C NMR spectra align with structural features (e.g., hydroxyl proton at δ ~1.5 ppm, furan ring protons at δ ~3.5–4.0 ppm) .
  • GC : Purity assessment (>98% by GC) ensures minimal impurities in synthetic batches .
  • HPLC : Used for chiral separation in enantiomerically enriched samples (e.g., tR = 21.7 min for a sulfonated derivative) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

The compound’s tetrahydrofuran ring introduces stereochemical complexity. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-configured derivatives (e.g., (3R)-tetrahydrofuran-3-yl tosylate) to direct asymmetric synthesis .
  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures to isolate enantiomers (e.g., >99% ee reported for derivatives) .

Challenges :

  • Epimerization risks under acidic/basic conditions require pH control during workup .

Q. What are the stability limitations of this compound under catalytic conditions?

Instability arises in:

  • Oxidative Environments : The furan ring is prone to ring-opening under strong oxidants (e.g., KMnO₄) .
  • Acidic Media : Protonation of the hydroxyl group may lead to dehydration or polymerization .

Mitigation :

  • Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during catalysis .
  • Stabilize with radical inhibitors (e.g., BHT) in free-radical reactions .

Q. How can contradictory toxicity data for this compound be resolved in safety assessments?

Existing safety data are sparse:

ParameterStatusSource
Acute ToxicityNo data
EcotoxicityNot classified

Recommendations :

  • Conduct in vitro assays (e.g., Ames test for mutagenicity) .
  • Follow ICH Q3C guidelines for residual solvent limits (Class 2 for THF derivatives) .

Q. What advanced applications exist for this compound in pharmaceutical research?

  • Prodrug Synthesis : Serves as a scaffold for antiviral nucleoside analogs (e.g., coumarin-thiazole derivatives with anti-HIV activity) .
  • LpxC Inhibition : Derivatives show potential as antibiotics targeting Gram-negative bacteria .

Case Study :

  • A boronic ester derivative (CAS: 2306827-13-2) demonstrated efficacy in fentanyl analog studies but requires stringent handling due to neurotoxicity risks .

Q. How do solvent polarity and temperature affect reaction kinetics in this compound-mediated syntheses?

SolventDielectric ConstantReaction Rate (k, s⁻¹)Notes
THF7.50.45Optimal for Grignard
Methanol32.70.12Slower due to H-bonding

Higher temperatures (e.g., 150°C in microwave reactors) accelerate cross-coupling but may degrade thermally sensitive products .

Properties

IUPAC Name

oxolan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935903
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-61-1
Record name (+-)-Tetrahydro-3-furanmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-furanmethanol
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Synthesis routes and methods

Procedure details

Triethylamine (13.7 mL, 98 mmol) was added to a solution of tetrahydro-3-furanmethanol (10.0 g, 98 mmol) in methylene chloride (100 mL) at 0° C. followed by addition of methanesulfonyl chloride (12.3 g, 108 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h and then allowed to warm to ambient temperature and stirred overnight. Aqueous hydrochloric acid (1N, 100 mL) was added and the two layers were separated. The organic layer was washed with 1N aqueous hydrochloric acid (100 mL×2), saturated aqueous sodium bicarbonate (100 mL×3), and brine (50 mL×1), respectively. The organic phase was dried over anhydrous sodium sulfate and concentrated to afford crude mesylate of tetrahydro-3-furanmethanol.
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

(Tetrahydrofuran-3-yl)methanol
(Tetrahydrofuran-3-yl)methanol
(Tetrahydrofuran-3-yl)methanol
(Tetrahydrofuran-3-yl)methanol
(Tetrahydrofuran-3-yl)methanol
(Tetrahydrofuran-3-yl)methanol

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